

# Pivaloylhydrazine: A Technical Guide to its Physical Properties and Solubility for Researchers

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## Compound of Interest

Compound Name: *2,2-Dimethylpropionic acid hydrazide*

Cat. No.: *B1297604*

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This technical guide provides an in-depth overview of the physical and chemical properties of pivaloylhydrazine, a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its key characteristics, with a focus on its physical attributes and solubility in various solvents.

## Core Physical and Chemical Properties

Pivaloylhydrazine, also known as 2,2-dimethylpropanehydrazide, is a crystalline solid at room temperature. A summary of its fundamental properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> O	[1]
Molecular Weight	116.16 g/mol	[1]
Appearance	White to off-white crystals	[1]
Melting Point	65-67 °C	[1]
Boiling Point	95-110 °C at 1.0 mbar	[1]
CAS Number	42826-42-6	[1]

## Solubility Profile

Qualitative assessments indicate that pivaloylhydrazine is soluble in water and alcohols.[1] However, for the purposes of drug development and formulation, quantitative solubility data is paramount. The following table summarizes the known solubility characteristics. At present, specific quantitative data for pivaloylhydrazine in a range of common laboratory solvents is not widely published. The experimental protocol outlined in the subsequent section provides a standardized method for determining these values.

Solvent	Solubility
Water	Soluble
Alcohols	Soluble

## Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] The following protocol is a standardized procedure that can be employed to quantitatively measure the solubility of pivaloylhydrazine in various solvents.

Objective: To determine the equilibrium solubility of pivaloylhydrazine in a selected solvent at a controlled temperature.

Materials:

- Pivaloylhydrazine (solid)
- Solvent of interest (e.g., water, ethanol, methanol, DMSO, acetone)
- Analytical balance
- Scintillation vials or other suitable sealed containers
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

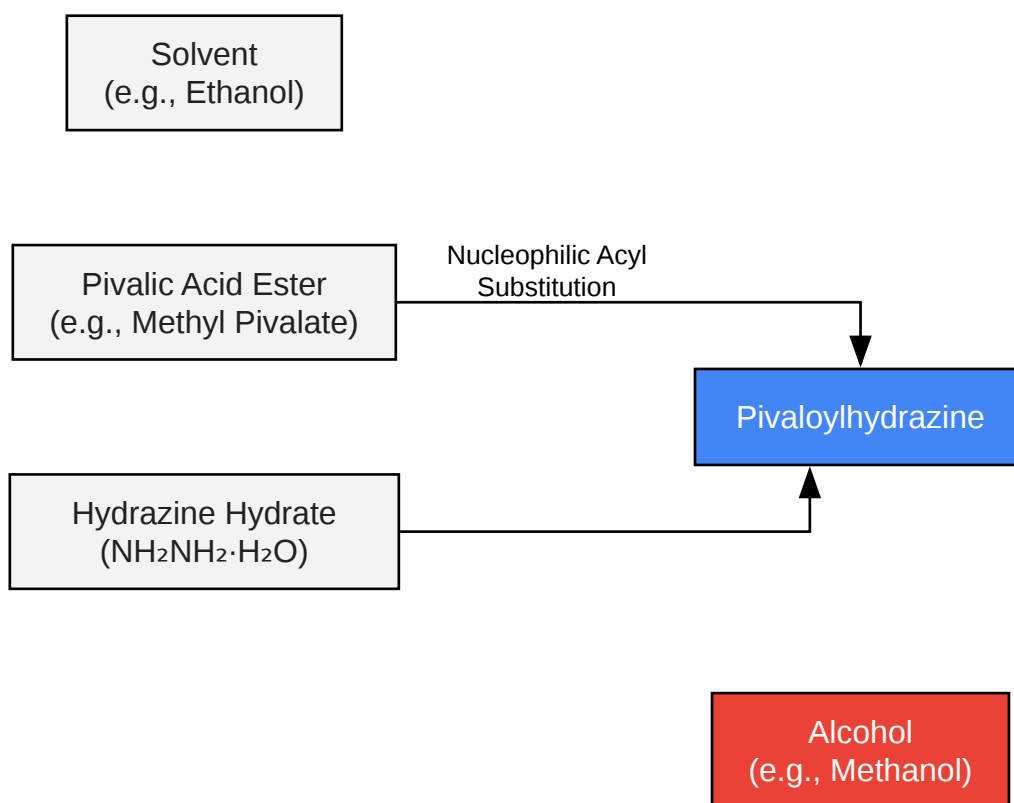
- Preparation of Supersaturated Solutions:
  - Add an excess amount of solid pivaloylhydrazine to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
  - Add a known volume of the desired solvent to each vial.
- Equilibration:
  - Securely cap the vials to prevent solvent evaporation.
  - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
  - Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the

time required to reach a solubility plateau.

- Sample Collection and Preparation:
  - After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a set period (e.g., 2 hours) to allow the excess solid to sediment.
  - Carefully withdraw an aliquot of the supernatant using a syringe.
  - Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
- Analysis:
  - Prepare a series of standard solutions of pivaloylhydrazine of known concentrations in the same solvent.
  - Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of pivaloylhydrazine in the saturated solution.
- Data Reporting:
  - Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

## Visualizing Chemical Synthesis: A Representative Pathway

While specific signaling pathways for pivaloylhydrazine are not extensively documented in publicly available literature, a fundamental chemical process is its synthesis. The following diagram illustrates a general and common method for the synthesis of a hydrazide, such as pivaloylhydrazine, from an ester and hydrazine hydrate. This provides a logical workflow of a key chemical transformation.



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Caption: Synthesis of a hydrazide via nucleophilic acyl substitution.

This guide serves as a foundational resource for professionals engaged in research and development involving pivaloylhydrazine. The provided data and protocols are intended to facilitate further investigation and application of this compound in various scientific endeavors.

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## References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. bioassaysys.com [bioassaysys.com]

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